molecular formula C39H36N4O6 B15340087 ROX maleimide, 5-isomer

ROX maleimide, 5-isomer

Cat. No.: B15340087
M. Wt: 656.7 g/mol
InChI Key: HVAPFBLXEHPEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROX maleimide, 5-isomer, is a bright rhodamine dye with an emission maximum around 580 nm. It is widely used for labeling biomolecules, particularly proteins and peptides, due to its thiol-reactive maleimide moiety. This compound is one of the two isomers of ROX maleimide, the other being the 6-isomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROX maleimide, 5-isomer, involves the reaction of rhodamine dye with maleimide. The process typically includes the following steps:

    Preparation of Rhodamine Dye: Rhodamine dye is synthesized through a series of reactions involving phthalic anhydride and resorcinol.

    Maleimide Coupling: The rhodamine dye is then reacted with maleimide under controlled conditions to form the ROX maleimide.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of rhodamine dye using industrial reactors.

    Coupling Reaction: The rhodamine dye is then coupled with maleimide in large reaction vessels under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ROX maleimide, 5-isomer, primarily undergoes substitution reactions due to its thiol-reactive maleimide group. The maleimide group reacts with thiol groups in proteins and peptides to form stable thioether bonds .

Common Reagents and Conditions

    Reagents: Common reagents include thiol-containing compounds such as cysteine residues in proteins and peptides.

    Conditions: The reactions are typically carried out in degassed buffers at pH 7-7.5, with the use of organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility.

Major Products

The major products of these reactions are thiol-labeled biomolecules, where the ROX maleimide is covalently attached to the thiol groups of the target molecules .

Scientific Research Applications

ROX maleimide, 5-isomer, has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in labeling proteins and peptides for fluorescence microscopy and flow cytometry.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.

    Industry: Applied in the development of fluorescent sensors and optoelectronic devices

Mechanism of Action

The mechanism of action of ROX maleimide, 5-isomer, involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with thiol groups to form stable thioether bonds, resulting in the conjugation of the fluorescent dye to the target molecule. This enhances the fluorescence properties of the labeled biomolecules, making them suitable for various analytical and imaging applications .

Comparison with Similar Compounds

ROX maleimide, 5-isomer, is compared with other similar compounds such as:

    6-ROX maleimide: Another isomer of ROX maleimide with almost identical spectral properties but requires separation to avoid doubling of labeled products.

    CF® Dye Maleimides: Thiol-reactive fluorescent dyes used for labeling proteins and peptides.

    MTS-BCN: A thiol-reactive label for attaching BCN to thiol groups on biomolecules.

This compound, is unique due to its specific emission properties and high reactivity with thiol groups, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C39H36N4O6

Molecular Weight

656.7 g/mol

IUPAC Name

5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate

InChI

InChI=1S/C39H36N4O6/c44-31-11-12-32(45)43(31)18-13-40-38(46)24-9-10-25(28(21-24)39(47)48)33-29-19-22-5-1-14-41-16-3-7-26(34(22)41)36(29)49-37-27-8-4-17-42-15-2-6-23(35(27)42)20-30(33)37/h9-12,19-21H,1-8,13-18H2,(H-,40,46,47,48)

InChI Key

HVAPFBLXEHPEQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCN9C(=O)C=CC9=O)C(=O)[O-])CCC7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.